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Cat. No.: B157022 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Phenylimidazolidin-2-one is a heterocyclic organic compound featuring a core

imidazolidinone ring substituted with a phenyl group. Its chemical formula is C₉H₁₀N₂O.[1] This

molecule serves as a crucial building block and synthetic intermediate in medicinal chemistry

and materials science. While the core structure is found in various biologically active

molecules, 1-phenylimidazolidin-2-one has gained significant attention as a scaffold for the

development of novel therapeutics, particularly in oncology. Its derivatives have been

investigated as potent antimitotic agents, functioning as prodrugs that can be selectively

activated within the tumor microenvironment, highlighting its importance for targeted cancer

therapy. This guide provides a comprehensive overview of its synthesis, physicochemical

properties, and biological significance, with a focus on its application in the development of

antimitotic prodrugs.

Physicochemical and Spectroscopic Properties
1-Phenylimidazolidin-2-one is a stable solid at room temperature. Its key identifiers and

computed properties are summarized below.
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Property Value Source(s)

IUPAC Name 1-phenylimidazolidin-2-one [1]

CAS Number 1848-69-7 [1]

Molecular Formula C₉H₁₀N₂O [1]

Molecular Weight 162.19 g/mol [1]

Monoisotopic Mass 162.079312947 Da [1]

Topological Polar Surface Area 32.3 Å² [1]

XLogP3 0.9 [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

Count
1 [1]

Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of 1-
Phenylimidazolidin-2-one.

Spectrum Type Data Summary Source(s)

¹³C-NMR Spectral data is available. [1][2]

FTIR
Spectrum available

(Technique: KBr WAFER).
[1]

GC-MS
Mass spectrometry data is

available.
[1]

UV-VIS
UV-VIS spectral data is

available.
[1]

Note: While the existence of these spectra is documented, specific peak assignments and

detailed spectral data require access to specialized databases.
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Synthesis of 1-Phenylimidazolidin-2-one
A common and efficient method for synthesizing 1-Phenylimidazolidin-2-one is a two-step

process starting from aniline. This process involves the formation of an intermediate, 1-(2-

chloroethyl)-3-phenylurea, followed by an intramolecular cyclization.

Step 1: Urea Formation

Step 2: Intramolecular Cyclization

Aniline

1-(2-chloroethyl)-3-phenylurea

 Diethyl Ether 

2-Chloroethyl Isocyanate

1-Phenylimidazolidin-2-one

 THF 

Sodium Hydride (NaH)

Click to download full resolution via product page

Fig. 1: Two-step synthesis of 1-Phenylimidazolidin-2-one.

Experimental Protocol: Synthesis from Aniline
This protocol details the synthesis which can yield 1-Phenylimidazolidin-2-one quantitatively

over two steps.

Step 1: Synthesis of 1-(2-chloroethyl)-3-phenylurea

Dissolve aniline in diethyl ether in a suitable reaction vessel.

To this solution, add 2-chloroethyl isocyanate.
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Stir the reaction mixture at room temperature. The reaction progress can be monitored by

thin-layer chromatography (TLC).

Upon completion, the intermediate product, 1-(2-chloroethyl)-3-phenylurea, will precipitate

out of the solution.

Collect the precipitate by filtration and wash with diethyl ether to yield the intermediate.

Step 2: Synthesis of 1-Phenylimidazolidin-2-one

Suspend the dried 1-(2-chloroethyl)-3-phenylurea in tetrahydrofuran (THF).

Add sodium hydride (NaH) to the suspension. Sodium hydride acts as a base to facilitate the

intramolecular cyclization.

Stir the mixture at room temperature.

Monitor the reaction until the starting material is consumed.

Upon completion, carefully quench the reaction with water.

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over

anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-
Phenylimidazolidin-2-one.

Step Reactants
Reagents /
Solvents

Yield

1
Aniline, 2-Chloroethyl

isocyanate
Diethyl Ether High

2
1-(2-chloroethyl)-3-

phenylurea
Sodium Hydride, THF High

Overall Quantitative

Biological Activity and Mechanism of Action
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1-Phenylimidazolidin-2-one is a key precursor in the synthesis of a novel class of antimitotic

prodrugs known as Phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs).

These prodrugs are designed for targeted activation in cancer cells that overexpress the

cytochrome P450 1A1 (CYP1A1) enzyme.

CYP1A1-Mediated Bioactivation
The mechanism of action involves the bioactivation of the PAIB-SO prodrug by CYP1A1. This

enzyme, often highly expressed in resistant breast cancer cells but largely absent in normal

tissues, metabolizes the prodrug. The process involves a C-hydroxylation on the alkyl side

chain of the imidazolidin-2-one moiety. This is followed by a spontaneous N-dealkylation, which

releases the active antimitotic agent, a Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate

(PIB-SO). The active PIB-SO then exerts its cytotoxic effects by disrupting microtubule

dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
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Fig. 2: Mechanism of action for 1-phenylimidazolidin-2-one based prodrugs.

Antiproliferative Activity of Derivatives

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b157022?utm_src=pdf-body-img
https://www.benchchem.com/product/b157022?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Derivatives based on the 1-phenylimidazolidin-2-one scaffold have demonstrated potent

antiproliferative activity against various cancer cell lines, particularly those with high CYP1A1

expression. The activity is often quantified by the half-maximal inhibitory concentration (IC₅₀).

Derivative Class Cell Line IC₅₀ Range (µM) Key Findings

PYRAIB-SOs
CYP1A1-positive

breast cancer cells
0.03 – 3.3

High selectivity and

strong antiproliferative

activity.

PAIB-SOs
Various breast cancer

cell lines
Nanomolar range

Exhibit potent

antimitotic activity

upon bioactivation.

PYRAIB-SOs: Pyridinyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates

Experimental Protocol: Sulforhodamine B (SRB) Assay
for Antiproliferative Activity
The SRB assay is a widely used colorimetric method to measure drug-induced cytotoxicity and

cell proliferation. It relies on the ability of the sulforhodamine B dye to bind to protein

components of cells fixed with trichloroacetic acid (TCA).[3][4][5][6]

1. Cell Seeding:

Harvest and count cells from culture.

Plate the cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000

cells/well).

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4]

2. Compound Treatment:

Prepare serial dilutions of the test compounds (e.g., PAIB-SO derivatives) in the appropriate

cell culture medium.
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Add the diluted compounds to the wells. Include untreated cells as a negative control and a

known cytotoxic agent as a positive control.

Incubate the plates for the desired exposure time (e.g., 48-72 hours).

3. Cell Fixation:

After incubation, gently add cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the

cells.[5]

Incubate the plates at 4°C for at least 1 hour.[7]

4. Staining:

Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove

TCA and medium components.[3][7]

Allow the plates to air-dry completely.

Add 0.04% or 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room

temperature for 30 minutes.[3][7]

5. Solubilization and Measurement:

Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[3]

Allow the plates to air-dry.

Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[3]

Shake the plates on an orbital shaker for 5-10 minutes.[3][4]

Measure the optical density (OD) at a wavelength of 510-540 nm using a microplate reader.

[3][7]

6. Data Analysis:

The percentage of cell viability is calculated relative to the untreated control cells.
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The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm

of the compound concentration and fitting the data to a dose-response curve.[4]

Conclusion
1-Phenylimidazolidin-2-one stands out as a valuable and versatile scaffold in modern drug

discovery. Its straightforward synthesis and amenability to chemical modification have

established it as a cornerstone for developing sophisticated prodrug strategies. The success of

its derivatives as potent antimitotic agents, selectively activated by CYP1A1 in cancer cells,

underscores the potential of this chemical entity in creating targeted therapies with improved

efficacy and reduced systemic toxicity. Future research will likely continue to explore novel

derivatives and expand their therapeutic applications beyond oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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